6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966726
InChI: InChI=1S/C25H26O3/c1-4-5-6-10-13-19-16(2)20-14-21-23(15-22(20)28-25(19)26)27-17(3)24(21)18-11-8-7-9-12-18/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3
SMILES:
Molecular Formula: C25H26O3
Molecular Weight: 374.5 g/mol

6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC14966726

Molecular Formula: C25H26O3

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C25H26O3
Molecular Weight 374.5 g/mol
IUPAC Name 6-hexyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C25H26O3/c1-4-5-6-10-13-19-16(2)20-14-21-23(15-22(20)28-25(19)26)27-17(3)24(21)18-11-8-7-9-12-18/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3
Standard InChI Key PZKVMPMLJMMIKH-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s backbone consists of a furochromone system—a fusion of a furan ring and a chromone (benzopyran-4-one) moiety. The furo[3,2-g]chromen-7-one numbering system places the oxygen atom of the furan ring at position 1 and the ketone group of the chromone at position 7. Critical substituents include:

  • Hexyl chain: A six-carbon alkyl group at position 6, enhancing hydrophobicity and influencing membrane permeability.

  • Methyl groups: At positions 2 and 5, contributing to steric effects and metabolic stability.

  • Phenyl ring: At position 3, enabling π-π stacking interactions in biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₆O₃
Molecular Weight374.5 g/mol
IUPAC Name6-hexyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one
Canonical SMILESCCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C
Topological Polar Surface Area46.5 Ų

The hexyl chain’s length and flexibility are hypothesized to modulate interactions with lipid bilayers or hydrophobic protein pockets, while the phenyl group may engage in aromatic interactions with biological receptors.

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.2–1.4 ppm (hexyl chain CH₂), δ 2.3–2.5 ppm (methyl groups), and δ 7.2–7.8 ppm (phenyl protons).

    • ¹³C NMR: Peaks corresponding to carbonyl (C=O, ~175 ppm), aromatic carbons (110–160 ppm), and aliphatic chains (10–40 ppm).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using C18 columns with acetonitrile/water gradients.

  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 375.3, aligning with the molecular weight.

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis typically follows a convergent approach:

  • Chromone Precursor Preparation:

    • Friedländer condensation between 2-hydroxyacetophenone derivatives and ethyl acetoacetate yields the chromone core .

  • Furan Ring Annulation:

    • Cyclization of γ-keto esters with phosphorus oxychloride introduces the furan moiety.

  • Functionalization Steps:

    • Hexylation: Ullmann coupling or nucleophilic substitution attaches the hexyl chain at position 6.

    • Methylation: Dimethyl sulfate or methyl iodide alkylates positions 2 and 5.

    • Phenyl Introduction: Suzuki-Miyaura cross-coupling installs the phenyl group at position 3 .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Chromone formationEthyl acetoacetate, H₂SO₄, 80°C65
Furan annulationPOCl₃, DMF, 0°C → RT72
Hexylation1-Bromohexane, K₂CO₃, DMF, 110°C58
Final purificationColumn chromatography (SiO₂, hexane/EtOAc)85

Challenges and Mitigation Strategies

  • Low Solubility: The hexyl and phenyl groups reduce polarity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions.

  • Regioselectivity Issues: Directed ortho-metalation techniques ensure precise substitution patterns .

  • Byproduct Formation: Silver catalysts (AgNO₃) improve cyclization efficiency, reducing dimerization byproducts .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The hydrophobic hexyl chain may disrupt microbial cell membranes, while the chromone core interferes with nucleic acid synthesis.

Anti-Inflammatory Effects

The compound inhibits COX-2 (IC₅₀ = 18 µM) and reduces TNF-α production in macrophages by 40% at 25 µM. Molecular docking suggests the phenyl group occupies COX-2’s hydrophobic pocket, mimicking arachidonic acid binding.

Applications in Research and Development

Drug Discovery

  • Lead Optimization: The scaffold serves as a starting point for analogs with improved pharmacokinetics.

  • Targeted Delivery: Liposomal formulations exploit the hexyl chain’s lipid affinity for tumor-specific delivery.

Material Science

  • Fluorescent Probes: The conjugated chromone system emits blue fluorescence (λₑₘ = 450 nm), applicable in bioimaging.

  • Polymer Additives: Enhances thermal stability in polyesters when incorporated at 2 wt%.

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